Silane, trimethyl(4-propylphenyl)-
Overview
Description
. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are characterized by their silicon-hydrogen bonds and are widely used in various industrial and research applications due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, trimethyl(4-propylphenyl)- typically involves the hydrosilylation of 4-propylphenylacetylene with trimethylsilane in the presence of a catalyst. This reaction is carried out under controlled conditions to ensure high yield and purity of the product . The reaction conditions often include the use of a platinum-based catalyst and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of silane, trimethyl(4-propylphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the yield and quality of the product . The industrial production also incorporates purification steps to remove any impurities and ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl(4-propylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of silane, trimethyl(4-propylphenyl)- include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine . The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of silane, trimethyl(4-propylphenyl)- include silanols, siloxanes, and various substituted silanes . These products have diverse applications in different fields, including materials science and organic synthesis .
Scientific Research Applications
Silane, trimethyl(4-propylphenyl)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of silane, trimethyl(4-propylphenyl)- involves its ability to form strong silicon-carbon bonds through hydrosilylation reactions . This compound can act as a reducing agent, donating hydride ions to other molecules and facilitating various chemical transformations . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reactants .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to silane, trimethyl(4-propylphenyl)- include:
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in similar applications but with different reactivity due to the absence of the propylphenyl group.
Triethylsilane: Another organosilicon compound with the formula (C2H5)3SiH, which is more commonly used as a reagent in organic synthesis.
Tris(trimethylsilyl)silane: A compound with the formula (CH3)3SiSi(CH3)3, known for its use as a radical reducing agent.
Uniqueness
Silane, trimethyl(4-propylphenyl)- is unique due to the presence of the propylphenyl group, which imparts specific chemical properties and reactivity.
Properties
IUPAC Name |
trimethyl-(4-propylphenyl)silane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20Si/c1-5-6-11-7-9-12(10-8-11)13(2,3)4/h7-10H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGYEWBLFWALLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375386 | |
Record name | Silane, trimethyl(4-propylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81631-65-4 | |
Record name | Silane, trimethyl(4-propylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.